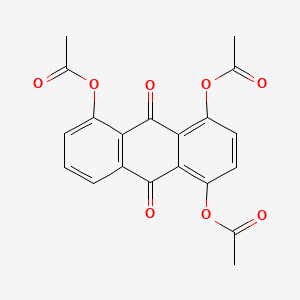
9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate is an organic compound derived from anthracene It is characterized by the presence of three acetate groups attached to the anthracene core, which contains two ketone functionalities at the 9 and 10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate typically involves the acetylation of 9,10-dioxo-9,10-dihydroanthracene derivatives. One common method is the reaction of 9,10-dioxo-9,10-dihydroanthracene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of the anthracene core .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce dihydroxyanthracene derivatives .
Wissenschaftliche Forschungsanwendungen
9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydroanthracene: A hydrogenated derivative of anthracene with similar structural features but lacking the acetate groups.
Anthraquinone: A related compound with two ketone groups at the 9 and 10 positions but without the acetate groups.
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(oxy)bis(propane-3,1-diyl)bis(phosphonic acid): A structurally similar compound with different functional groups.
Uniqueness
9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate is unique due to the presence of three acetate groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and research .
Eigenschaften
CAS-Nummer |
75314-06-6 |
|---|---|
Molekularformel |
C20H14O8 |
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
(4,5-diacetyloxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C20H14O8/c1-9(21)26-13-6-4-5-12-16(13)20(25)18-15(28-11(3)23)8-7-14(27-10(2)22)17(18)19(12)24/h4-8H,1-3H3 |
InChI-Schlüssel |
SRKUTLVNIVHQBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


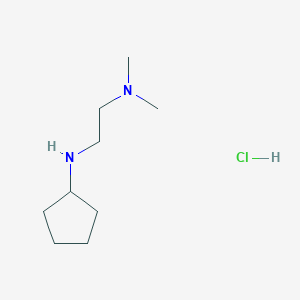
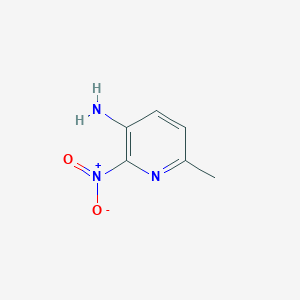

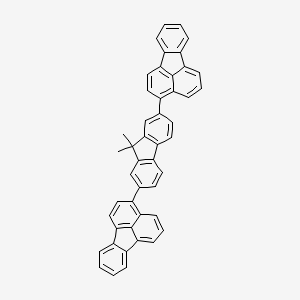
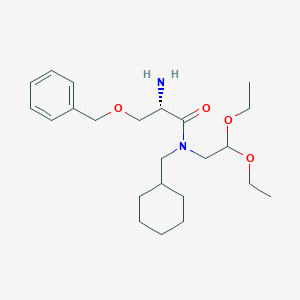
![6,15-Dibromo-9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13138507.png)
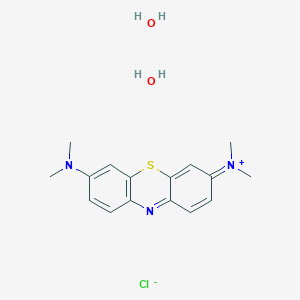
![6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid](/img/structure/B13138524.png)
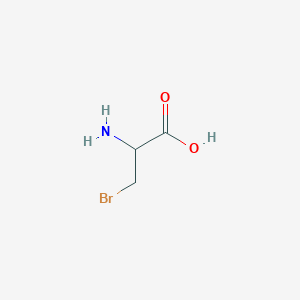

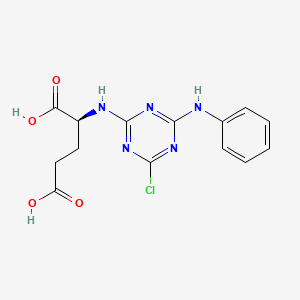
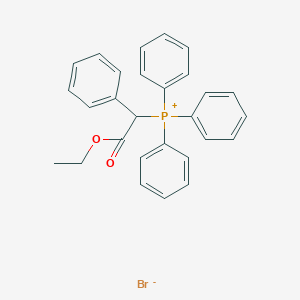

![[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-](/img/structure/B13138563.png)
